![molecular formula C10H10ClF3N2O B1453688 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine CAS No. 1053659-40-7](/img/structure/B1453688.png)
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine
Descripción general
Descripción
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine, commonly referred to as 6C4MPM, is an organic compound belonging to the class of pyridines. It is a colorless, volatile liquid with a boiling point of 78.5°C (173.3°F). 6C4MPM has a wide range of applications in the laboratory, including as a reagent for the synthesis of various organic compounds, and as a catalyst for organic reactions. This compound has also been studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Aplicaciones Científicas De Investigación
Chemical and Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including those with the 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl] structure, have garnered interest for their wide spectrum of pharmacological profiles. These compounds have been explored for various pharmacologically active properties due to their presence in numerous organic compounds developed for diverse activities. The exploration of morpholine derivatives has been summarized in recent reviews, indicating their significance in biochemical research and potential therapeutic applications. Such studies highlight the chemical's role in the design and synthesis of novel compounds with potent pharmacophoric activities (Asif & Imran, 2019).
Photocatalytic Degradation of Pollutants
The compound has relevance in the photocatalytic degradation of aromatic and alicyclic pollutants in water, indicating its potential environmental applications. Studies have investigated the intermediate products of such degradation processes, including morpholine, to understand the mechanisms and efficiency of photocatalytic pathways. This knowledge is crucial for the development of treatments to improve water quality and mitigate pollution impacts (Pichat, 1997).
Neurotoxicity Assessment
Research has also focused on assessing the neurotoxic potential of compounds related to organophosphorus insecticides, including chlorpyrifos, which shares structural similarities with the chemical . Such studies are vital for understanding the adverse neurological consequences of exposure to these compounds, which aids in the regulation and safe use of pesticides (Richardson, 1995).
Antitubercular Activity
Additionally, the synthesis and evaluation of derivatives for antitubercular activity represent another significant area of application. Modifications of certain structures, including the one , have been explored for their efficacy against M. tuberculosis, showcasing the role of these compounds in developing new therapeutic agents for tuberculosis (Asif, 2014).
Propiedades
IUPAC Name |
4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-8-5-7(10(12,13)14)6-9(15-8)16-1-3-17-4-2-16/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQNSIJQBWBVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210869 | |
| Record name | 4-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1053659-40-7 | |
| Record name | 4-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053659-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)
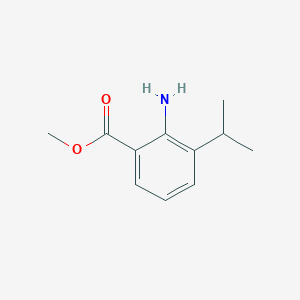
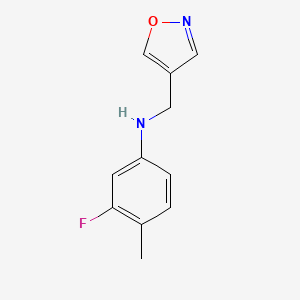
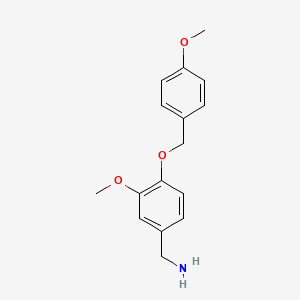

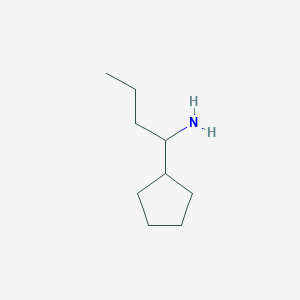
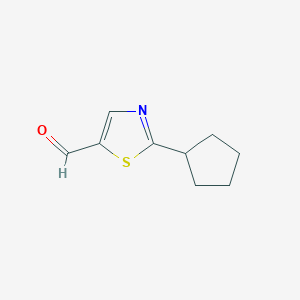
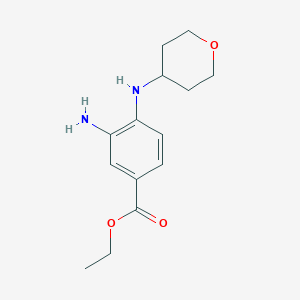
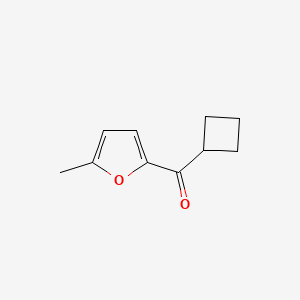
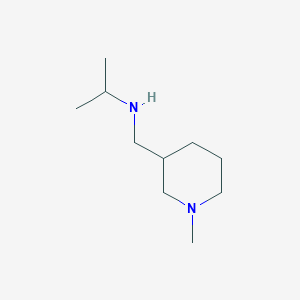
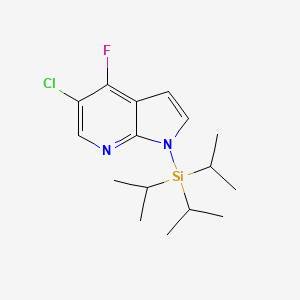
![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol](/img/structure/B1453628.png)